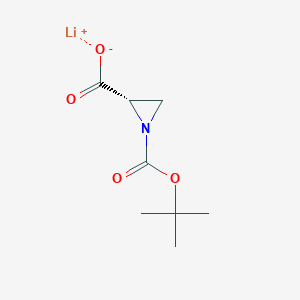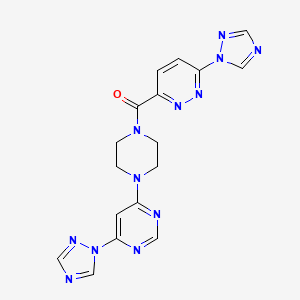
6-Fluoro-4-chromanone hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-chromanone hydantoin is a unique chemical compound with the empirical formula C11H9FN2O3 . It is a solid substance and is often used in research and development .
Synthesis Analysis
This compound has been utilized in the synthesis of irreversible aldose reductase inhibitors . The Bucherer–Bergs multicomponent reaction is a common method for the synthesis of hydantoins . This reaction involves heating an aldehyde or ketone in aqueous ethanol with potassium (or sodium) cyanide and ammonium carbonate .
Molecular Structure Analysis
The molecular weight of this compound is 236.20 . The SMILES string representation of its structure is Fc1ccc2OCCC3 (NC (=O)NC3=O)c2c1 .
Chemical Reactions Analysis
This compound is used in the synthesis of irreversible aldose reductase inhibitors . It has been tested in the specific synthetic route for the preparation of organically modified xerogel .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C11H9FN2O3 , and its molecular weight is 236.20 . The exact physical properties such as melting point, boiling point, and density are not specified in the available resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Chromanone Derivatives : Research has been conducted on the synthesis and resolution of (R)- and (S)-6-fluorochroman-2-carboxylic acids from p-fluorophenol, highlighting the versatility of fluorochromanones in stereoselective synthesis processes (Yang et al., 2005).
- Fluorous Synthesis of Hydantoins : A novel fluorous synthesis technique for hydantoins, including a fluorous tagging strategy, has been developed. This method simplifies the purification process and demonstrates the integration of fluorine atoms into hydantoin frameworks, potentially expanding the utility of fluoro-hydantoin derivatives in various fields (Zhang & Lu, 2003).
Catalytic Reactions and Enantioselective Synthesis
- Enantioselective Catalytic Fluorolactonization : Research on the enantioselective synthesis of 4-fluoroisochromanones using chiral aryl iodide-catalyzed fluorolactonization reveals the potential of fluorine-bearing stereogenic centers in high enantio- and diastereoselectivity, which is crucial for the development of novel pharmaceuticals and materials (Woerly, Banik, & Jacobsen, 2016).
Applications in Medicinal Chemistry and Material Science
- Anticancer Evaluation of β-Carboline-1-one Hydantoins : A series of β-carboline-1-one hydantoins have been synthesized and evaluated for their anticancer activity, demonstrating the potential of fluorinated hydantoin derivatives as scaffolds for the development of new anticancer agents (Yao, Hsieh, Song, & Lee, 2019).
- Antimicrobial Studies on Chromanone Derivatives : The synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides have shown significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Priya, Basappa, Swamy, & Rangappa, 2005).
Safety and Hazards
6-Fluoro-4-chromanone hydantoin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Wirkmechanismus
Target of Action
It is known that hydantoins, a class of compounds to which 6-fluoro-4-chromanone hydantoin belongs, are often used in the synthesis of irreversible aldose reductase inhibitors .
Biochemical Pathways
As a potential aldose reductase inhibitor, it may impact the polyol pathway, which is involved in glucose metabolism .
Result of Action
As a potential aldose reductase inhibitor, it may help to prevent or slow the progression of certain complications of diabetes .
Eigenschaften
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANPKRCLVQAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860862 |
Source


|
| Record name | 6-Fluoro-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69684-83-9 |
Source


|
| Record name | 69684-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)

![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)
![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)



![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

